molecular formula C16H24N2O2 B247791 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine

1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247791
M. Wt: 276.37 g/mol
InChI Key: YRAHDUMXQJYYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine is a compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a scaffold for the design of new drugs.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its relatively simple synthesis method, its wide range of pharmacological activities, and its potential use as a scaffold for the design of new drugs. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine. These include the development of new derivatives with improved pharmacological properties, the study of its potential applications in the treatment of neurological disorders such as epilepsy and anxiety, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is relatively simple, and it possesses a wide range of pharmacological activities. While its mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations that must be taken into account. There are several future directions for the study of 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine, including the development of new derivatives and the investigation of its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis method of 1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-isopropylpiperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields a pure product that can be further purified by recrystallization.

properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-8-10-18(11-9-17)16(19)12-20-15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3

InChI Key

YRAHDUMXQJYYKV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C)C

Origin of Product

United States

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